molecular formula C13H11N5O B1149616 N-Benzotriazol-1-ylmethyl-nicotinamide CAS No. 164299-71-2

N-Benzotriazol-1-ylmethyl-nicotinamide

Cat. No.: B1149616
CAS No.: 164299-71-2
M. Wt: 253
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Description

Positioning within Benzotriazole Derivative Chemistry

This compound occupies a distinctive position within the extensive family of benzotriazole derivatives, representing a convergence of heterocyclic chemistry principles and synthetic methodology. Benzotriazole itself, with the molecular formula C₆H₅N₃, serves as the foundational scaffold for numerous pharmaceutical and industrial applications. The compound demonstrates the characteristic triazole nitrogen arrangement that contributes to the remarkable stability and reactivity profile of benzotriazole-based molecules.

The structural framework of this compound consists of the benzotriazole nucleus connected via a methylene bridge to the nicotinamide functionality. This architectural design allows for the preservation of both heterocyclic systems' individual properties while creating novel chemical and biological characteristics through their combination. The benzotriazole moiety contributes electron-rich nitrogen centers that can participate in hydrogen bonding and metal coordination, while the nicotinamide portion provides the essential amide functionality that is crucial for biological recognition and activity.

Within the broader context of benzotriazole derivative chemistry, compounds containing aminomethyl substitutions at the nitrogen-1 position have demonstrated remarkable synthetic utility and biological activity. The substitution pattern in this compound follows established structure-activity relationships where nitrogen-1 alkylation predominates over nitrogen-2 substitution, ensuring predictable reactivity and stability characteristics. This regioselectivity is particularly important for maintaining consistent chemical behavior across related derivatives.

The compound's positioning within benzotriazole chemistry is further emphasized by its relationship to other notable N-substituted benzotriazole derivatives. Research has shown that N-benzotriazol derivatives containing various substituents at the nitrogen-1 position exhibit diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The introduction of the nicotinamide moiety through methylene linkage represents a strategic modification that potentially enhances water solubility, bioavailability, and target specificity compared to simpler benzotriazole derivatives.

Historical Development of Benzotriazole-Based N-Mannich Reagents

The historical development of benzotriazole-based N-Mannich reagents traces back to the fundamental understanding of the Mannich reaction as a versatile carbon-carbon bond forming process. The Mannich reaction, first described by Carl Mannich, involves the aminoalkylation of active hydrogen compounds using formaldehyde and amines, producing beta-amino ketone derivatives known as Mannich bases.

The application of Mannich reaction principles to benzotriazole chemistry began with the recognition that benzotriazole could serve as both a nucleophilic partner and as a leaving group in synthetic transformations. Early investigations into the synthesis of N-hydroxymethyl derivatives of benzotriazole established the foundation for subsequent developments in benzotriazole-based Mannich chemistry. The conversion of 1-hydroxymethyl-1H-benzotriazole to 1-chloromethyl-1H-benzotriazole using thionyl chloride represented a crucial synthetic breakthrough that enabled the efficient preparation of various N-substituted benzotriazole derivatives.

The development of benzotriazole-based N-Mannich reagents gained significant momentum through the work of researchers who demonstrated that benzotriazole could be effectively condensed with N-hydroxymethyl amides to produce corresponding N-amidomethyl benzotriazole derivatives. This methodology proved particularly valuable for the synthesis of compounds containing diverse amide functionalities, including those derived from nicotinic acid and related pyridine carboxylic acids.

Historical Milestone Year Range Key Development Significance
Initial Mannich Reaction Studies 1900-1920 Discovery of aminoalkylation methodology Foundation for heterocyclic modifications
Benzotriazole Mannich Applications 1950-1970 First benzotriazole-formaldehyde condensations Established benzotriazole as Mannich substrate
N-Hydroxymethyl Derivative Synthesis 1970-1990 Systematic preparation of hydroxymethyl intermediates Enabled controlled N-functionalization
Advanced N-Mannich Base Development 1990-2010 Sophisticated benzotriazole-amide conjugates Expanded pharmaceutical applications

The synthesis of N-benzotriazol-1-ylmethyl derivatives containing various aromatic and aliphatic amide groups became increasingly sophisticated as researchers developed more efficient synthetic protocols. The preparation of N-benzotriazol-1-ylmethyl benzamide, for example, demonstrated yields of approximately 79% using optimized reaction conditions involving benzotriazole, formaldehyde, and benzamide precursors. These synthetic advances laid the groundwork for the preparation of more complex derivatives, including those containing heterocyclic amide components such as nicotinamide.

The evolution of benzotriazole-based N-Mannich reagent chemistry also encompassed the development of continuous-flow synthetic methodologies. Recent advances have demonstrated the application of microreactor technology for the efficient synthesis of nicotinamide derivatives, achieving significantly reduced reaction times and improved yields compared to traditional batch processes. These technological improvements have enhanced the practical accessibility of benzotriazole-nicotinamide conjugates for research and potential pharmaceutical applications.

Chemical Significance in Heterocyclic Research

The chemical significance of this compound in heterocyclic research extends beyond its individual structural components to encompass its role as a representative example of hybrid heterocyclic systems. The compound embodies several fundamental principles of heterocyclic chemistry, including the strategic combination of electron-rich and electron-deficient aromatic systems, the utilization of nitrogen heterocycles for biological activity, and the application of methylene bridge chemistry for molecular modification.

From a mechanistic perspective, the compound demonstrates the versatility of benzotriazole as both a synthetic intermediate and a pharmacologically active moiety. The benzotriazole system's ability to participate in various chemical transformations, including nucleophilic substitution, metal coordination, and hydrogen bonding interactions, contributes to its widespread utility in medicinal chemistry applications. The incorporation of the nicotinamide functionality introduces additional chemical complexity through the presence of the amide group, which can engage in hydrogen bonding networks and serve as a recognition element for biological targets.

The structural relationship between this compound and other biologically active compounds highlights its potential significance in drug discovery research. Nicotinamide derivatives have demonstrated extensive biological activities, including anti-inflammatory, antitumor, and metabolic regulatory effects. The combination of nicotinamide with benzotriazole through Mannich base chemistry potentially enhances these biological properties while introducing additional pharmacological characteristics derived from the benzotriazole component.

Chemical Property Benzotriazole Component Nicotinamide Component Combined System
Electron Density High nitrogen density Electron-deficient pyridine Balanced electronic character
Hydrogen Bonding Multiple nitrogen acceptors Amide donor/acceptor Enhanced binding capability
Metabolic Stability High stability NAD pathway involvement Potentially enhanced stability
Water Solubility Moderate High Improved solubility profile

Research into the chemical significance of benzotriazole-containing compounds has revealed their importance as organocatalysts in various synthetic transformations. Benzotriazole has been identified as an efficient organocatalyst for transamidation reactions, demonstrating its ability to facilitate amide bond formation through hydrogen bonding mechanisms. This catalytic activity suggests that this compound may possess similar catalytic properties, potentially expanding its utility beyond traditional pharmaceutical applications to include synthetic chemistry applications.

The compound's significance in heterocyclic research is further emphasized by its relationship to the broader field of Mannich base chemistry. Mannich bases are recognized as important pharmacophores in contemporary drug discovery, with numerous examples demonstrating anticancer, antibacterial, antifungal, and other therapeutic activities. The specific combination of benzotriazole and nicotinamide through Mannich base linkage represents a novel approach to developing multifunctional therapeutic agents that may exhibit synergistic biological effects.

The molecular architecture of this compound also contributes to its chemical significance through its potential to serve as a building block for more complex molecular systems. The presence of multiple nitrogen atoms and the amide functionality provides numerous sites for further chemical modification, enabling the development of extended molecular libraries for structure-activity relationship studies. This structural versatility positions the compound as a valuable intermediate in the synthesis of more sophisticated heterocyclic systems designed for specific therapeutic applications.

Properties

CAS No.

164299-71-2

Molecular Formula

C13H11N5O

Molecular Weight

253

Synonyms

N-Benzotriazol-1-ylmethyl-nicotinamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between N-Benzotriazol-1-ylmethyl-nicotinamide and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Unique Properties/Applications References
This compound C₁₃H₁₁N₅O 253.26 Benzotriazole + nicotinamide (pyridine carboxamide) Potential enzyme targeting (NAD+ pathways)
N-(1H-Benzotriazol-1-ylmethyl)-N-benzylbenzamide C₂₁H₁₈N₄O 342.40 Benzotriazole + benzylbenzamide Higher lipophilicity; suited for hydrophobic interactions
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide C₁₆H₁₄ClN₅O 335.77 Nicotinamide + imidazole substituent Enhanced basicity for receptor binding
N-(1H-Benzotriazol-1-yl)acetamide C₈H₈N₄O 192.17 Benzotriazole + acetamide Simpler structure; improved aqueous solubility
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide C₁₅H₁₃N₅O₂ 307.30 Tetrazole ring + benzamide Bioisostere for carboxylic acids; antidiabetic potential

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :
    • The benzyl group in N-(1H-Benzotriazol-1-ylmethyl)-N-benzylbenzamide increases logP, enhancing blood-brain barrier penetration compared to This compound .
  • Solubility :
    • Nicotinamide’s polar pyridine ring improves aqueous solubility over benzamide analogs .
  • Metabolic Stability :
    • Tetrazole and benzotriazole moieties resist cytochrome P450 degradation, extending half-life .

Key Research Findings

  • Synergistic Effects : Combining benzotriazole (stability) with nicotinamide (bioactivity) in This compound may target NAD+-dependent enzymes, such as sirtuins or PARPs, for cancer therapy .
  • Structure-Activity Relationships (SAR) :
    • Substituting benzotriazole with imidazole (N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide ) alters electronic properties, affecting potency against kinases .
    • Replacing nicotinamide with benzamide (N-(1H-Benzotriazol-1-ylmethyl)-N-benzylbenzamide ) shifts activity toward protease inhibition .

Preparation Methods

Synthesis of 1-Hydroxymethyl-1H-benzotriazole

The initial step involves hydroxymethylation of benzotriazole using formaldehyde in aqueous solution. Stirring at room temperature for 5 minutes yields 1-hydroxymethyl-1H-benzotriazole (2 ) with a 94% yield. Characterization by IR spectroscopy reveals a broad O–H stretch at 3192 cm⁻¹, while ¹H NMR (DMSO-d₆) shows a triplet at δ 7.27 ppm for the hydroxymethyl group.

Chlorination to 1-Chloromethyl-1H-benzotriazole

Treatment of 2 with thionyl chloride at 0°C produces 1-chloromethyl-1H-benzotriazole (3 ) in 93% yield. The absence of an O–H stretch in the IR spectrum and a singlet at δ 6.93 ppm (CH₂) in the ¹H NMR confirm successful chlorination.

Alkylation of Nicotinamide

Nicotinamide is alkylated with 3 using sodium hydride in dimethyl sulfoxide (DMSO). This step forms the key intermediate 4 , 1-(1H-benzotriazol-1-yl-methyl)-1H-indole, in 80% yield. The reaction proceeds via nucleophilic substitution, with DMSO acting as a polar aprotic solvent to stabilize the transition state.

Lithiation and Acylation

Lithiation of 4 with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a reactive intermediate, which is acylated with ethyl benzoate derivatives. This step yields α-benzotriazolyl ketones (5a–f ) with varying aryl substituents. For example, 5c (4-bromobenzoyl derivative) is isolated in 50% yield, characterized by a carbonyl stretch at 1710 cm⁻¹ in IR.

Debenzotriazolylation and Epoxidation

Debenzotriazolylation of 5a–f using zinc and acetic acid under ultrasonication produces ketones (6a–f ). Subsequent Corey–Chaykovsky epoxidation with trimethylsulfoxonium iodide (TMSOI) and sodium hydroxide yields oxiranes (7a–f ). These intermediates are critical for introducing azole functionalities.

Microwave-Assisted Condensation Pathway

One-Pot Alkylation and Epoxidation

This route eliminates lithiation steps, instead utilizing microwave heating for efficiency. Alkylation of imidazole or 1,2,4-triazole with halogenoacetophenones in acetonitrile (CH₃CN) under microwave irradiation (85°C, 50 W) produces ketones (9a–f ) in 2 hours. Epoxidation with TMSOI and NaOH under similar conditions yields oxiranes (10a–f ) with a 40% reduction in reaction time compared to conventional methods.

Ring-Opening with Nicotinamide

Oxiranes 10a–f undergo ring-opening with nicotinamide in DMSO using sodium hydride. For example, 8g is synthesized in 29% overall yield, a significant improvement over the 5% yield from the lithiation route. Microwave activation enhances reaction kinetics, reducing side product formation.

Comparative Analysis of Synthetic Routes

ParameterMulti-Step Lithiation RouteMicrowave-Assisted Route
Total Steps73
Overall Yield5–15%25–29%
Reaction Time48–72 hours6–8 hours
Key AdvantageHigh functional group toleranceRapid, energy-efficient

The microwave-assisted method outperforms traditional approaches in yield and efficiency, making it preferable for scale-up.

Characterization and Spectral Data

Infrared Spectroscopy

  • N-Benzotriazol-1-ylmethyl-nicotinamide : C=O stretch at 1691 cm⁻¹, aromatic C–H bends at 1510–1583 cm⁻¹.

  • **Intermediate 5c : Bromine-associated peaks at 1323 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) :

    • Benzotriazole protons: δ 8.11–8.19 ppm (aromatic H).

    • Nicotinamide methylene: δ 6.07 ppm (CH₂).

  • ¹³C NMR : Quaternary carbon adjacent to benzotriazole at δ 148 ppm .

Q & A

Q. What are the established synthetic routes for N-Benzotriazol-1-ylmethyl-nicotinamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling benzotriazole derivatives with nicotinamide precursors via nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent selection : Benzotriazol-1-ylmethylating agents (e.g., chloromethyl benzotriazole) under inert atmospheres.
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalysis : Base catalysts (e.g., K₂CO₃) improve deprotonation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >90% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., benzotriazole methylene protons at δ ~5.5–6.0 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX or Mercury ) resolves bond lengths and angles. For example, the benzotriazole ring typically exhibits planar geometry with N–N bond lengths ~1.3 Å .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]⁺ for C₁₆H₁₄N₆O: ~323.1245).

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for This compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response analysis : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., bacterial vs. mammalian) to differentiate selective toxicity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing nicotinamide with pyrazinamide) to identify pharmacophore contributions .
  • Mechanistic studies : Use fluorescence quenching or molecular docking (e.g., AutoDock Vina) to probe interactions with bacterial enzymes (e.g., DNA gyrase) vs. human kinases .

Q. How can computational modeling guide the optimization of This compound for target-specific applications?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or stability under physiological conditions .
  • MD simulations : Simulate ligand-receptor binding dynamics (e.g., with GROMACS) to refine substituent positions for enhanced affinity .
  • ADMET profiling : Tools like SwissADME predict solubility, metabolic stability, and blood-brain barrier penetration .

Q. What experimental approaches validate the proposed reaction mechanism for This compound formation?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR or in situ IR to detect transient species (e.g., iminium intermediates) .
  • Isotopic labeling : 15N^{15}N-labeled benzotriazole tracks nitrogen migration during coupling .

Q. How should researchers address contradictory crystallographic data (e.g., disordered benzotriazole moieties) in structural studies?

  • Refinement protocols : Use SHELXL’s PART instructions to model disorder, with occupancy factors refined against diffraction data .
  • Twinned data handling : Employ Mercury’s TwinRotMap to deconvolute overlapping reflections in twinned crystals .
  • Validation tools : Check CIF files with PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .

Methodological Guidelines

Q. What quality control measures ensure reproducibility in synthesizing This compound?

  • Batch consistency : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify purity ≥95% across batches .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic susceptibility of the benzotriazole moiety .
  • Documentation : Adhere to FAIR data principles (e.g., RRIDs for reagents, detailed SOPs in supplementary materials) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

  • Scaffold diversification : Synthesize analogs with variations in the benzotriazole methylene linker or nicotinamide substituents .
  • High-throughput screening : Use 96-well plate assays to evaluate inhibition against enzyme panels (e.g., kinases, proteases) .
  • Multivariate analysis : Apply PCA or clustering algorithms (e.g., in R/Bio3D) to correlate structural features with bioactivity .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for This compound in different solvents?

  • Standardized protocols : Follow OECD 105 guidelines for shake-flask method (24 hr equilibration, HPLC quantification) .
  • Solvent polarity index : Correlate solubility (logS) with solvent Hansen parameters to identify outliers .
  • Temperature control : Ensure consistent thermal conditions (±0.5°C) during measurements .

Q. What statistical methods are appropriate for interpreting variability in biological assay results?

  • Error propagation analysis : Use GraphPad Prism to calculate SEM and 95% confidence intervals for dose-response curves .
  • Bayesian modeling : Apply MCMC simulations (e.g., Stan) to estimate posterior distributions of EC₅₀ values .
  • Outlier detection : Grubbs’ test or Rosner’s test to identify and exclude anomalous data points .

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